![molecular formula C10H14N2O B1396150 Cyclopropyl(5-methoxypyridin-3-yl)methanamine CAS No. 1270553-84-8](/img/structure/B1396150.png)
Cyclopropyl(5-methoxypyridin-3-yl)methanamine
Overview
Description
Cyclopropyl(5-methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H14N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(5-methoxypyridin-3-yl)methanamine typically involves the cyclopropylation of a pyridine derivative followed by methoxylation and amination. One common method includes the following steps:
Methoxylation: The methoxylation of the pyridine ring using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(5-methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(5-methoxypyridin-3-yl)methanamine has shown potential as a lead compound in drug development due to its ability to interact with biological targets.
- Therapeutic Potential : Research is ongoing to explore its efficacy against various diseases, including neurological disorders and cancer. Its structure allows for interactions with neurotransmitter receptors, which may lead to novel therapeutic applications.
The compound is under investigation for several biological activities:
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Initial evaluations have demonstrated cytotoxic effects on human breast cancer cells (MCF-7), suggesting potential anticancer properties.
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new materials and intermediates for pharmaceuticals and agrochemicals.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Study on Antimicrobial Activity (2024) :
- Objective : Assess efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : Significant inhibitory effects were observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
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Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of Cyclopropyl(5-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Cyclopropyl(5-methoxypyridin-3-yl)methanamine can be compared with other similar compounds, such as:
Cyclopropyl(6-methoxypyridin-3-yl)methanamine: Similar in structure but with the methoxy group at a different position on the pyridine ring.
Cyclopropyl(5-methoxypyridin-2-yl)methanamine: Similar in structure but with the amine group at a different position on the pyridine ring.
Uniqueness: The unique structural features of this compound, such as the specific positioning of the cyclopropyl and methoxy groups, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Cyclopropyl(5-methoxypyridin-3-yl)methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a methanamine moiety, with a 5-methoxypyridine substituent. This unique structure influences its reactivity and biological activity, enhancing its solubility and potential for hydrogen bonding, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in disease pathways, potentially leading to therapeutic effects. For instance, it can act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders and depression .
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Neurological Effects :
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various derivatives of pyridine-based compounds, including this compound. Results showed significant inhibition of bacterial growth against MRSA strains, highlighting the compound's potential as a lead for new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound effectively reduced cell viability in HeLa and A549 cell lines by promoting apoptosis through caspase activation pathways. These findings suggest its potential as an anticancer therapeutic agent .
Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Properties
IUPAC Name |
cyclopropyl-(5-methoxypyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-8(5-12-6-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQIRORMFQQKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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